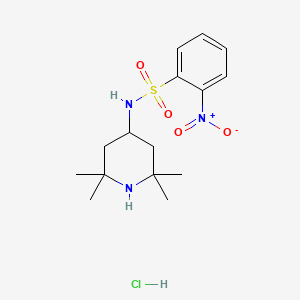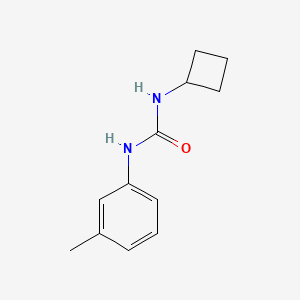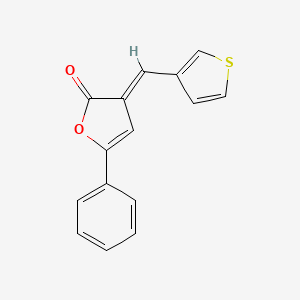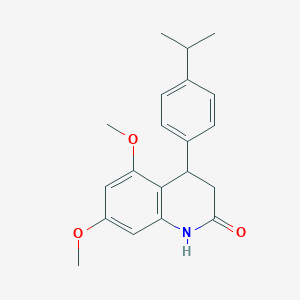![molecular formula C18H15N5O B4793637 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4793637.png)
5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole, also known as TMOX, is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields. TMOX has a unique structure that makes it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves the inhibition of tubulin polymerization, which is essential for cell division. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to cell death.
Biochemical and Physiological Effects
5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is its potent anticancer activity and low toxicity in normal cells. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is its poor solubility in aqueous solutions, which can limit its use in certain applications. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole. One potential direction is to develop more potent analogs of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole with improved solubility and pharmacokinetic properties. Another potential direction is to explore the use of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole in combination with other anticancer drugs to enhance their efficacy. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole also has potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases, which could be explored in future studies.
Conclusion
In conclusion, 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Its unique structure and mechanism of action make it a potent anticancer agent with low toxicity in normal cells. The synthesis method is relatively simple, and the compound can be easily scaled up for large-scale production. Future research should focus on developing more potent analogs of 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole and exploring its potential applications in other fields of research.
Applications De Recherche Scientifique
5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-10-15(11-9-12)23-13(2)16(20-22-23)18-19-17(21-24-18)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROSAXAUKYNEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-bis(difluoromethyl)-1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4793554.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4793572.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793573.png)


![2,3-dimethyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4793610.png)

![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4793652.png)
![4-chloro-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4793658.png)
![N~2~-(2-ethoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4793661.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide](/img/structure/B4793668.png)
![N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B4793672.png)
![2-(allylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4793679.png)